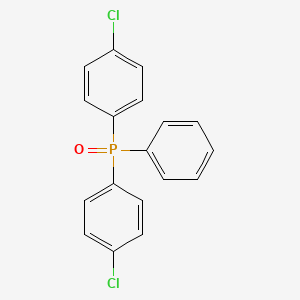

Bis(p-chlorophenyl)phenylphosphine oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(p-chlorophenyl)phenylphosphine oxide is a useful research compound. Its molecular formula is C18H13Cl2OP and its molecular weight is 347.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalysis

Role as a Ligand:

BCPPO has been extensively studied for its role as a ligand in coordination chemistry. It forms complexes with transition metals such as palladium and nickel, significantly enhancing catalytic activity in various organic transformations. For example, BCPPO-ligated palladium complexes have shown improved selectivity and reactivity in cross-coupling reactions, which are pivotal in synthetic organic chemistry.

Mechanistic Insights:

Research indicates that the presence of chlorine substituents in BCPPO modifies the electronic properties of the metal-ligand complex, thereby influencing the reaction pathways and outcomes. Studies have demonstrated that BCPPO can stabilize low oxidation states of metals, facilitating reactions that would otherwise be challenging .

Medicinal Chemistry

Biological Activity:

BCPPO exhibits notable biological activity, particularly as an antibacterial agent. Its structural characteristics allow it to interact effectively with biological targets, suggesting potential applications in drug development. Preliminary studies indicate that BCPPO can inhibit bacterial growth, making it a candidate for further investigation in medicinal chemistry .

Synthesis of Bioactive Compounds:

The compound's reactivity allows for the synthesis of various bioactive phosphorus-containing derivatives. These derivatives can be tailored for specific biological activities, expanding the potential therapeutic applications of BCPPO .

Materials Science

Polymer Chemistry:

BCPPO has been utilized in the synthesis of phosphorus-containing polymers known for their flame retardant properties. These polymers are crucial in developing materials that require high thermal stability and resistance to combustion. The incorporation of BCPPO into polymer matrices enhances their mechanical properties while providing fire resistance .

Thermal Stability Studies:

Thermal analysis of polymers containing BCPPO shows significant improvements in thermal stability compared to non-phosphorus-containing counterparts. This property is vital for applications requiring materials that can withstand high temperatures without degrading .

Case Studies

Case Study 1: Catalytic Applications

A study investigated the use of BCPPO as a ligand in palladium-catalyzed cross-coupling reactions. The results indicated that complexes formed with BCPPO exhibited higher yields and selectivity compared to traditional ligands, highlighting its effectiveness in facilitating complex organic transformations .

Case Study 2: Antibacterial Activity

In a series of experiments assessing the antibacterial properties of BCPPO, it was found to inhibit the growth of several bacterial strains effectively. This study suggests that modifications to the BCPPO structure could lead to more potent antibacterial agents suitable for pharmaceutical development .

Propriétés

Numéro CAS |

54300-33-3 |

|---|---|

Formule moléculaire |

C18H13Cl2OP |

Poids moléculaire |

347.2 g/mol |

Nom IUPAC |

1-chloro-4-[(4-chlorophenyl)-phenylphosphoryl]benzene |

InChI |

InChI=1S/C18H13Cl2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H |

Clé InChI |

FOIPESFJJNAWLG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |

SMILES canonique |

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |

Key on ui other cas no. |

54300-33-3 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.